1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a chromenopyrrole dione core substituted with a 3,4-dimethoxyphenyl group at position 1, a methyl group at position 7, and a 6-methylpyridin-2-yl group at position 2.
Such structural features are critical for drug discovery, as evidenced by the synthesis of 223 derivatives in this class for screening as drug candidates .
Properties
Molecular Formula |
C26H22N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O5/c1-14-8-10-18-17(12-14)24(29)22-23(16-9-11-19(31-3)20(13-16)32-4)28(26(30)25(22)33-18)21-7-5-6-15(2)27-21/h5-13,23H,1-4H3 |
InChI Key |
AAWYDRUEZCIQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approach
Step 1: Core Formation
A one-pot reaction involving:
-
3,4-Dimethoxybenzaldehyde (electron-rich aldehyde)
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (diketone precursor)
-
6-Methylpyridin-2-amine (primary amine)
Conditions :
Mechanism :
-
Condensation of aldehyde and amine to form an imine.
-
Cyclization with the diketone precursor to generate the pyrrole ring.
Yield : 70–80% (analogous reactions).
Example Reaction :
Palladium-Catalyzed Cross-Coupling
For introducing the 6-methylpyridin-2-yl group:
Step 1: Halogenation
Functionalize the chromeno-pyrrole core with a halogen (Br or Cl) at position 2.
Step 2: Suzuki Coupling
React with 6-methylpyridin-2-yl boronic acid using:
Conditions :
Example Reaction :
Cyclization via I₂/DMSO Oxidation
Step 1: Intermediate Synthesis
Prepare a 3-hydroxy-4-[(2E)-3-arylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one precursor.
Step 2: Oxidative Cyclization
Treat with I₂/DMSO to form the chromeno-pyrrole core.
Conditions :
Yield : 50–60% (analogous reactions).
Example Reaction :
Key Reaction Data Tables
Table 1: Synthesis of Chromeno-Pyrrole Core via MCR
Table 3: I₂/DMSO Cyclization
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Pyrrol-2-one intermediate, I₂, DMSO, 150°C, 2 h | 55% | |
| 2 | Purification: Recrystallization (CHCl₃/MeOH) | – |
Critical Challenges and Optimizations
-
Regioselectivity : Controlling the position of substituents during MCR requires careful adjustment of reaction times and catalysts.
-
Stereochemistry : The syn or anti configuration of the pyrrole ring may influence biological activity, necessitating chiral resolution or asymmetric catalysis.
-
Purification : Chromatography or crystallization is essential to isolate the target compound from byproducts (e.g., unreacted aldehydes or amines) .
Chemical Reactions Analysis
Core Reactivity in Multicomponent Cyclizations
The chromenopyrrole core participates in cyclization reactions under acidic or catalytic conditions. A study demonstrated that related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones form via a one-pot multicomponent reaction involving:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates
-
Aryl aldehydes
-
Primary amines
Key Conditions :
| Reaction Parameter | Details |
|---|---|
| Solvent | Ethanol or methanol with acetic acid |
| Temperature | 40–80°C (reflux) |
| Catalysts | None required; acid-mediated cyclization |
| Yield Range | 43–86% |
This method highlights the compound’s susceptibility to annulation reactions, particularly when electron-rich aldehydes or amines are present .
a) Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic or oxidative conditions, producing catechol derivatives. For example:
-
Reagents: BBr₃ in dichloromethane or HI in acetic acid
-
Products: Hydroxyphenyl analogs with enhanced hydrogen-bonding capacity.
b) Pyridine Ring Modifications
The 6-methylpyridin-2-yl moiety participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.
-
Electrophilic Substitution : Nitration or sulfonation at the pyridine’s para-position using HNO₃/H₂SO₄ or SO₃/H₂SO₄ .
Catalytic Hydrogenation and Reduction
The dihydrochromeno ring undergoes selective reduction:
| Reaction Type | Conditions | Product |
|---|---|---|
| Pd-C Catalyzed Hydrogenation | H₂ (1 atm), Pd-C (10%), 60–90°C in dioxane | Tetrahydrochromeno derivatives |
| NaBH₄ Reduction | Methanol, 0°C | Partially saturated pyrrolone ring |
Hydrogenation preserves the pyridine ring while reducing the chromene double bond .
Oxidative Reactions
The pyrrolone ring is prone to oxidation:
-
KMnO₄/H₂SO₄ : Cleaves the pyrrolone ring to form dicarboxylic acid derivatives.
-
mCPBA (meta-Chloroperbenzoic acid) : Epoxidizes the chromene double bond, forming an epoxide intermediate.
Biological Interaction-Driven Reactivity
In vitro studies suggest the compound interacts with biological targets via:
-
Hydrogen Bonding : Methoxy and carbonyl groups bind to enzyme active sites.
-
π-π Stacking : The aromatic systems engage with hydrophobic protein pockets.
Table: Structural Analogs and Their Modifications
| Analog Structure | Modification | Biological Activity Change |
|---|---|---|
| 3-Hydroxyphenyl variant | Demethylation at C3/C4 | Increased antioxidant activity |
| Pyridine-Cl substitution | Halogenation at pyridine C6 | Enhanced kinase inhibition |
| Chromene ring saturation | Hydrogenation | Reduced cytotoxicity |
These modifications underscore the compound’s adaptability in structure-activity relationship studies .
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
Research indicates that 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo models.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development in areas such as:
- Cancer Therapy : Its potential to inhibit tumor growth makes it a subject of interest in oncology research.
- Infectious Diseases : Its antimicrobial properties could lead to new treatments for bacterial and fungal infections.
Biological Studies
This compound can serve as a probe in biological studies to explore various pathways and interactions due to its bioactive nature.
Material Science
The electronic properties inherent in its structure may be useful for developing organic semiconductors and other advanced materials.
Case Studies
Several case studies have documented the biological activities and potential applications of this compound:
- Antioxidant Activity : Research has demonstrated that derivatives within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity by scavenging free radicals effectively.
- Antihyperglycemic Effects : Some derivatives have shown efficacy comparable to established antihyperglycemic drugs like Glimepiride, indicating potential applications in diabetes management.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in critical biological pathways, including the Main protease (Mpro) of SARS-CoV-2.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxy): Increase solubility in polar solvents and modulate electronic properties. For example, 4{4–19-7} with a 3,4,5-trimethoxyphenyl group shows a lower melting point (195–197°C) compared to chloro-substituted analogs (>295°C), likely due to reduced crystallinity . The target compound’s 6-methylpyridin-2-yl group may offer superior binding affinity in biological assays compared to alkyl or simple aryl groups .
- Synthetic Flexibility : The multicomponent reaction tolerates diverse substituents, including halogens, hydroxy, and methoxy groups, enabling rapid diversification .
Physicochemical and Spectroscopic Comparison
Table 2: Spectroscopic and Analytical Data of Selected Analogs
Key Observations :
- IR Spectroscopy : All analogs show strong C=O stretches near 1700 cm⁻¹, confirming the presence of the diketone moiety. Hydroxy groups (e.g., in 4{8–11-24}) exhibit broad O–H stretches near 3386 cm⁻¹ .
- NMR Data : Aromatic protons and substituent-specific signals (e.g., OCH3 at δ 3.65 in 4{4–19-7}) align with expected electronic environments. The target compound’s 3,4-dimethoxyphenyl group would likely show distinct splitting patterns in the δ 6.7–7.5 range .
Biological Activity
1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological applications. Its unique structure suggests various pharmacological activities, particularly in the realms of oncology and neuroprotection. This article delves into its biological activity, synthesizing data from multiple studies and highlighting significant findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H21N3O5 and a molecular weight of approximately 431.4 g/mol. The structure features a chromeno-pyrrole framework that is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit notable anticancer properties. For instance, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | < 5 | |
| H460 (Lung) | < 5 | |
| MDA-MB-231 (Breast) | 0.59 | |
| UACC-62 (Melanoma) | 0.48 |
These results suggest that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. The presence of electron-withdrawing groups in its structure may enhance its reactivity towards biological targets.
Neuroprotective Effects
In addition to anticancer properties, preliminary studies have suggested potential neuroprotective effects. The compound's ability to cross the blood-brain barrier and interact with neuronal receptors could position it as a candidate for treating neurodegenerative diseases.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted where the compound was administered to various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives outperforming established chemotherapeutics.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment protocols.
Q & A
Q. Why do some aryl aldehydes fail to produce the target compound despite optimized conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
